

Spectroscopic Data of Verbenacine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Verbenacine
Cat. No.:	B158102

[Get Quote](#)

Introduction

Verbenacine, a diterpene isolated from *Salvia verbenaca*, represents a class of natural products with significant biological potential.^[1] The precise structural elucidation of such molecules is paramount for understanding their bioactivity and for guiding further research in drug development. This technical guide provides a comprehensive analysis of the spectroscopic data of **Verbenacine**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the experimental rationale and data interpretation, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Structural Elucidation via Spectroscopic Methods: The Core Principles

The determination of a novel chemical structure like **Verbenacine** is a puzzle solved by piecing together information from various analytical techniques. Among these, NMR and MS stand as the cornerstones of modern organic structure elucidation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce connectivity, stereochemistry, and the electronic environment of atoms. For a complex molecule like **Verbenacine**, a suite of 1D (^1H , ^{13}C) and 2D (COSY,

HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.[2]

- Mass Spectrometry (MS) offers crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Furthermore, fragmentation patterns observed in tandem MS (MS/MS) experiments can reveal the nature of substructural motifs within the molecule.[3]

The synergy between these two techniques allows for a self-validating system of structural assignment, a principle that underpins the trustworthiness of the data presented herein.

Verbenacine: A Member of the Kaurane Diterpene Family

Verbenacine has been identified as 3 α -hydroxy-19-carboxykaurene-15-ene.[4][5][6] This classification places it within the kaurane family of diterpenoids, a group of natural products known for their complex polycyclic structures and diverse biological activities. Understanding the characteristic spectroscopic features of the kaurane skeleton is key to interpreting the data for **Verbenacine**.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data of Verbenacine

The NMR data for **Verbenacine** was acquired in deuterated chloroform (CDCl_3). The complete assignment of the proton and carbon signals is presented below, supported by 2D NMR correlations.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **Verbenacine** displays signals characteristic of a diterpenoid structure, including methyl singlets, complex methylene and methine multiplets, and olefinic protons.

Position	δ (ppm)	Multiplicity	J (Hz)
1 α	1.85	m	
1 β	0.90	m	
2 α	1.69	m	
2 β	1.45	m	
3 β	3.22	dd	11.2, 4.5
5 α	1.08	dd	12.0, 2.0
6 α	1.88	m	
6 β	1.55	m	
7 α	1.48	m	
7 β	1.25	m	
9 α	1.58	m	
11 α	1.75	m	
11 β	1.60	m	
12 α	1.65	m	
12 β	1.50	m	
13	2.55	br s	
14 α	2.10	m	
14 β	1.95	m	
15	5.30	t	3.5
17	1.25	s	
18	1.18	s	
20	0.85	s	

Table 1: ^1H NMR (500 MHz, CDCl_3) data for **Verbenacine**.

Expert Interpretation: The downfield signal at δ 3.22 ppm is characteristic of a proton attached to a carbon bearing a hydroxyl group. The olefinic proton signal at δ 5.30 ppm indicates the presence of a double bond within the structure. The three sharp singlets at δ 1.25, 1.18, and 0.85 ppm are indicative of three methyl groups.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of **Verbenacine** shows 20 distinct carbon signals, consistent with a diterpene skeleton.

Position	δ (ppm)	DEPT
1	39.8	CH ₂
2	18.8	CH ₂
3	78.9	CH
4	37.8	C
5	55.6	CH
6	21.8	CH ₂
7	41.5	CH ₂
8	44.2	C
9	57.0	CH
10	38.0	C
11	18.2	CH ₂
12	33.2	CH ₂
13	43.8	CH
14	39.2	CH ₂
15	138.5	CH
16	128.5	C
17	28.5	CH ₃
18	28.0	CH ₃
19	183.5	C
20	15.5	CH ₃

Table 2: ^{13}C NMR (125 MHz, CDCl_3) data for **Verbenacine**.

Expert Interpretation: The signal at δ 183.5 ppm is characteristic of a carboxylic acid carbon. The signal at δ 78.9 ppm corresponds to the carbon atom attached to the hydroxyl group. The

olefinic carbon signals at δ 138.5 and 128.5 ppm confirm the presence of a C=C double bond. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment confirms the number of methyl, methylene, methine, and quaternary carbons.

2D NMR Correlations: The Key to Connectivity

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assembling the molecular structure.

- COSY: This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For instance, the correlation between the proton at δ 3.22 (H-3) and protons on adjacent carbons confirms its position in a larger spin network.
- HSQC: This experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.
- HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are crucial for connecting the different spin systems and for identifying the positions of quaternary carbons and functional groups. For example, HMBC correlations from the methyl protons (H-17, H-18, H-20) to neighboring carbons are vital in establishing the core kaurane skeleton.

Mass Spectrometry (MS) Data of Verbenacine

Mass spectrometry provides the molecular weight and formula, which are fundamental pieces of information in structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry of **Verbenacine** provides a highly accurate mass measurement, which is used to determine its elemental composition.

- Molecular Formula: $C_{20}H_{30}O_3$
- Calculated Mass: 318.2195

- Measured Mass: 318.2189[5]

The close agreement between the calculated and measured mass confirms the molecular formula of **Verbenacine**.

Fragmentation Pattern

The fragmentation of kaurane diterpenes in the mass spectrometer can provide valuable structural information. While the full fragmentation pattern is detailed in the primary literature, a key fragmentation pathway for kaurane-type diterpenes involves the retro-Diels-Alder (rDA) reaction of ring C, leading to characteristic fragment ions. The fragmentation pattern of **Verbenacine** is consistent with its proposed structure.[7][8]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon rigorous experimental protocols. The following provides a generalized workflow for the analysis of natural products like **Verbenacine**.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and analysis.

- Sample Preparation: A pure sample of **Verbenacine** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) and transferred to a 5 mm NMR tube.
- Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to ensure high resolution and spectral quality.
- 1D NMR Acquisition: ^1H and ^{13}C NMR spectra are acquired. A DEPT experiment is also performed to differentiate between CH , CH_2 , and CH_3 groups.
- 2D NMR Acquisition: A suite of 2D NMR experiments (COSY, HSQC, HMBC) is run to establish correlations and connectivity.
- Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, phasing, and baseline correction to obtain the final spectra.

- Spectral Analysis: The processed spectra are analyzed to assign all proton and carbon signals and to elucidate the structure of the molecule.

Mass Spectrometry Data Acquisition

Caption: Workflow for MS data acquisition and analysis.

- Sample Introduction: A dilute solution of **Verbenacine** is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC).
- Ionization: The sample is ionized using a soft ionization technique such as Electrospray Ionization (ESI) to produce intact molecular ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
- Data Acquisition: A full scan MS spectrum (MS1) is acquired to determine the accurate mass of the molecular ion. Tandem MS (MS/MS) experiments are performed to induce fragmentation and obtain structural information.
- Data Analysis: The accurate mass data is used to determine the molecular formula. The fragmentation pattern is analyzed to confirm the proposed structure.

Conclusion

The comprehensive spectroscopic analysis of **Verbenacine**, integrating 1D and 2D NMR with high-resolution mass spectrometry, provides an unambiguous structural elucidation of this kaurane diterpene. The data and protocols presented in this guide serve as a valuable resource for researchers in natural product chemistry and drug discovery, enabling further investigation into the biological properties and therapeutic potential of **Verbenacine**. The self-validating nature of the combined spectroscopic approach ensures the scientific integrity of the structural assignment, providing a solid foundation for future research endeavors.

References

- Electrospray ionization tandem mass spectrometric analysis of ent-6,7-seco-kaurane diterpenoids

- The Challenging Complete and Detailed ^1H and ^{13}C NMR Assignment for Ent-Kaurenoic Acid, a Remarkable N
- MALDI-HRMS imaging and HPLC-HRESI-MSn characterisation of kaurane diterpenes in the fruits of *Xylopia aethiopica* (Dunal) A. Rich (Annonaceae). PubMed. [\[Link\]](#)
- Complete ^{13}C NMR assignments for ent-kaurane diterpenoids from *Sideritis* species.
- The Challenging Complete and Detailed ^1H and ^{13}C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [\[Link\]](#)
- The Challenging Complete and Detailed ^1H and ^{13}C NMR Assignment for ent-Kaurenoic Acid, a Remarkable N
- Investigation of fragmentation pathways of norpimarane diterpenoids by mass spectrometry combined with computational chemistry.
- Complete ^{13}C NMR assignments for ent-kaurane diterpenoids
- **Verbenacine** and salvinine: two new diterpenes
- The Challenging Complete and Detailed ^1H and ^{13}C NMR Assignment for ent-Kaurenoic Acid, a Remarkable N
- qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers. [\[Link\]](#)
- A Routine Experimental Protocol for qHNMR Illustr
- Research Progress of NMR in Natural Product Quantific
- **Verbenacine** and Salvinine: Two New Diterpenes from *Salvia verbenaca*.
- **Verbenacine** and Salvinine: Two New Diterpenes from *Salvia verbenaca*. Semantic Scholar. [\[Link\]](#)
- Mass Spectrometry for Discovering Natural Products. Royal Society of Chemistry. [\[Link\]](#)
- Phytochemistry and Biological Properties of *Salvia verbenaca* L.: A Comprehensive Review. Hindawi. [\[Link\]](#)
- Mass spectrometry of Natural Products: Current, Emerging and Future Technologies.
- Mass Spectrometry Protocols and Methods.
- **Verbenacine** and Salvinine: Two New Diterpenes from *Salvia verbenaca*.
- Special Issue : Mass Spectrometry-Based Approaches in N
- Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow.
- Investigation of fragmentation pathways of norpimarane diterpenoids by mass spectrometry combined with comput

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Phytochemistry and Biological Properties of *Salvia verbenaca* L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Challenging Complete and Detailed ^1H and ^{13}C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Verbenacine and salvinine: two new diterpenes from *Salvia verbenaca* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. znaturforsch.com [znaturforsch.com]
- 6. researchgate.net [researchgate.net]
- 7. Electrospray ionization tandem mass spectrometric analysis of ent-6,7-seco-kaurane diterpenoids from the *Isodon* species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MALDI-HRMS imaging and HPLC-HRESI-MSn characterisation of kaurane diterpenes in the fruits of *Xylopia aethiopica* (Dunal) A. Rich (Annonaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of Verbenacine: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b158102#spectroscopic-data-of-verbenacine-nmr-ms\]](https://www.benchchem.com/product/b158102#spectroscopic-data-of-verbenacine-nmr-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com